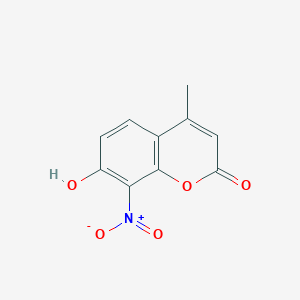

7-Hydroxy-4-methyl-8-nitrocoumarin

Descripción

Significance of Coumarin (B35378) Derivatives in Contemporary Chemical and Biological Research

Coumarin and its derivatives are a versatile class of compounds that hold significant importance in modern scientific research. researchgate.netfrontiersin.org Their characteristic benzopyrone structure can be readily modified, allowing for the synthesis of a vast array of derivatives with diverse physicochemical and biological properties. frontiersin.org This structural versatility enables them to interact with various biological targets, including enzymes and receptors, through different types of non-covalent interactions. researchgate.net

Historically, coumarins have been recognized for their wide range of pharmacological activities, including anticoagulant, antimicrobial, anti-inflammatory, and anticancer properties. nih.govorientjchem.org In recent years, research has expanded to explore their potential in areas such as neuroprotection, antidiabetic applications, and as antiviral agents. nih.gov Beyond their medicinal applications, the fluorescent properties of many coumarin derivatives make them valuable tools in the development of fluorescent probes and sensors for biological imaging and assays. nih.govsmolecule.com The ongoing exploration of new synthetic methods continues to broaden the accessibility and functionalization of the coumarin scaffold, promising further discoveries in both medicinal chemistry and materials science. frontiersin.org

Historical Context of 7-Hydroxy-4-methyl-8-nitrocoumarin in Scientific Inquiry

The parent compound, 7-hydroxy-4-methylcoumarin, also known as 4-methylumbelliferone, is a well-established fluorescent compound. aatbio.com The introduction of a nitro group at the 8-position of this parent structure leads to the formation of this compound. The synthesis of this specific nitro derivative is often achieved through the nitration of 7-hydroxy-4-methylcoumarin using a mixture of concentrated nitric and sulfuric acids. scispace.comresearchgate.net This reaction can also yield the 6-nitro isomer, and the separation of these isomers is a key step in obtaining the pure 8-nitro derivative. scispace.comresearchgate.net Early research into this compound likely stemmed from the broader interest in modifying the coumarin core to explore how different functional groups influence its properties and activities.

Overview of Research Trajectories for this compound

Current research on this compound is primarily focused on its synthesis, characterization, and potential applications as a bioactive agent and a chemical intermediate. Studies have detailed its synthesis and characterized its physical and spectroscopic properties. scispace.comresearchgate.net Investigations into its biological activities have revealed potential antibacterial and antioxidant properties. glpbio.comcaymanchem.com For instance, it has shown activity against bacteria such as S. aureus and E. coli and has been observed to inhibit lipid peroxidation in laboratory settings. glpbio.comcaymanchem.com

Furthermore, this compound serves as a valuable starting material for the synthesis of other coumarin derivatives. csic.es For example, the reduction of the nitro group to an amine group provides a route to 8-amino-7-hydroxy-4-methylcoumarin, which can then be further modified to create a variety of 8-amide and 8-carbamate substituted coumarins with potential applications in medicinal chemistry. csic.es The compound's fluorescent properties, inherited from its coumarin core, also suggest potential for its use in the development of fluorescent probes, a common application for 7-hydroxycoumarin derivatives. nih.gov

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇NO₅ | chemicalbook.comsigmaaldrich.com |

| Molecular Weight | 221.17 g/mol | chemicalbook.comsigmaaldrich.com |

| Appearance | Solid, Light yellow to light brown crystalline powder | caymanchem.comchemicalbook.commedchemexpress.com |

| Melting Point | 254-259 °C | chemicalbook.comsigmaaldrich.com |

| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) | glpbio.comcaymanchem.com |

| logP (Partition Coefficient) | 1.224 | chemicalbook.com |

Spectroscopic Data of this compound

| Spectroscopy | Key Data | Reference |

| ¹H-NMR (DMSO-d6) | δ 2.345 (s, 3H, CH₃), 6.113 (s, 1H, 3-H), 7.585 (d, J=8.8Hz, 1H, 5-H), 6.810 (d, J=8.4Hz, 1H, 6-H), 10.705 (s, OH) | researchgate.net |

| ¹³C-NMR (DMSO-d6) | δ 161.11, 154.79, 153.46, 126.53, 112.8, 111.97, 110.21, 102.13, 18.05 | researchgate.net |

| FT-IR | Peaks around 3400 cm⁻¹ (O-H), 1670 cm⁻¹ (C=C alkene) | researchgate.net |

| UV-Vis (λmax) | 215, 319 nm | caymanchem.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-hydroxy-4-methyl-8-nitrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO5/c1-5-4-8(13)16-10-6(5)2-3-7(12)9(10)11(14)15/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUBUSIGKOWDPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80418780 | |

| Record name | 7-Hydroxy-4-methyl-8-nitrocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80418780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19037-69-5 | |

| Record name | 7-Hydroxy-4-methyl-8-nitrocoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19037-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 382373 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019037695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19037-69-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Hydroxy-4-methyl-8-nitrocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80418780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxy-4-methyl-8-nitrocoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 7 Hydroxy 4 Methyl 8 Nitrocoumarin

Precursor Synthesis Pathways for 7-Hydroxy-4-methylcoumarin

The primary and most widely employed method for synthesizing 7-hydroxy-4-methylcoumarin is the Pechmann condensation. This reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. slideshare.netscispace.comchemmethod.com In this specific case, resorcinol (B1680541) reacts with ethyl acetoacetate (B1235776) to form the desired coumarin (B35378) derivative. researchgate.netsathyabama.ac.inmdpi.com

Pechmann Condensation Approaches and Optimization

The Pechmann condensation is a cornerstone in coumarin synthesis. researchgate.net The reaction mechanism involves an initial transesterification, followed by cyclization and dehydration to yield the final coumarin product. youtube.com Researchers have explored various approaches to optimize this reaction, including conventional heating and microwave irradiation. chemmethod.comresearchgate.net Microwave-assisted synthesis has been shown to significantly accelerate the reaction, leading to higher yields in shorter timeframes. researchgate.net The reaction is typically carried out by reacting resorcinol with ethyl acetoacetate. sathyabama.ac.inmdpi.com

Catalyst Systems in 7-Hydroxy-4-methylcoumarin Synthesis

The choice of catalyst is crucial in the Pechmann condensation, influencing both the reaction rate and the final yield. A variety of acid catalysts have been successfully employed for the synthesis of 7-hydroxy-4-methylcoumarin.

| Catalyst | Conditions | Yield |

| Amberlyst-15 | Solvent-free, 110°C | Up to 95% scispace.comresearchgate.netaust.edu.sy |

| Sulfuric Acid | 5°C to room temperature | Good yields slideshare.netjetir.org |

| Oxalic Acid | Ethanol, reflux | - sathyabama.ac.in |

| Indium (III) Chloride | Solvent-free, room temperature, ball mill | 95% mdpi.com |

| Sulfonated Mesoporous Silica | 120°C | >98% researchgate.net |

| Nafion resin/silica nanocomposites | Toluene, 2 hours | 96% researchgate.net |

Amberlyst-15 , a green and reusable solid acid catalyst, has proven to be highly efficient, especially under solvent-free conditions. scispace.comresearchgate.netaust.edu.sy Concentrated sulfuric acid is a traditional and effective catalyst, though it can lead to side reactions if not carefully controlled. slideshare.netjetir.orgOxalic acid offers a milder alternative. sathyabama.ac.in More modern approaches have utilized catalysts like Indium (III) chloride in mechanochemical processes and highly active sulfonated mesoporous silica , which boasts excellent yields and selectivity. mdpi.comresearchgate.netNafion resin/silica nanocomposites have also demonstrated high efficacy. researchgate.net

Nitration Reactions to Yield 7-Hydroxy-4-methyl-8-nitrocoumarin

The introduction of a nitro group onto the 7-hydroxy-4-methylcoumarin scaffold is achieved through an electrophilic aromatic substitution reaction. This process, however, can lead to the formation of different isomers.

Regioselectivity Considerations in Nitration to Isomeric Forms

The nitration of 7-hydroxy-4-methylcoumarin typically yields a mixture of two primary isomers: 7-hydroxy-4-methyl-6-nitrocoumarin and this compound. scispace.comresearchgate.netjetir.org The directing effects of the hydroxyl and the pyrone ring functionalities on the aromatic ring influence the position of nitration. The hydroxyl group is an activating group and directs ortho and para, while the electron-withdrawing nature of the pyrone ring deactivates the molecule to electrophilic attack. The substitution pattern is a result of the interplay between these electronic effects. tandfonline.commaxwellsci.com The formation of the 6-nitro isomer can be explained by the electronic activation at that position, while the 8-nitro isomer formation is also significant. maxwellsci.com

Optimized Conditions for this compound Formation

Controlling the reaction conditions is paramount to selectively obtaining this compound. The key parameters that influence the product distribution are temperature and the ratio of acids in the nitrating mixture.

A common nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid. scispace.comresearchgate.netjetir.org To favor the formation of the 8-nitro isomer, the reaction is typically carried out at low temperatures, often around 0-10°C. jetir.orgmaxwellsci.com One procedure specifies dissolving the coumarin in concentrated sulfuric acid in an ice bath before the slow addition of the nitrating mixture, maintaining the temperature below 10°C. jetir.org After the addition, the reaction mixture is often stirred at room temperature for a period to ensure completion. researchgate.netjetir.org The 8-nitro derivative can then be isolated and purified, for instance, by crystallization from ethanol. researchgate.net

| Parameter | Condition | Outcome |

| Temperature | 0-10°C | Favors formation of the 8-nitro isomer jetir.orgmaxwellsci.com |

| Acid Ratio (HNO₃:H₂SO₄) | 1:3 | Used for the synthesis of a mixture of 6- and 8-nitro isomers jetir.org |

| Reaction Time | ~1 hour at room temperature after addition | Allows for completion of the reaction researchgate.netjetir.org |

Mechanism of Nitration for this compound

The nitration of 7-hydroxy-4-methylcoumarin follows the general mechanism of electrophilic aromatic substitution. The process is initiated by the formation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction between concentrated nitric and sulfuric acids.

The nitronium ion then attacks the electron-rich benzene (B151609) ring of the coumarin derivative. The presence of the hydroxyl group at the 7-position activates the ring towards electrophilic attack, particularly at the ortho (C6 and C8) and para (relative to the lactone oxygen) positions. The attack of the nitronium ion at the C8 position leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. Finally, a proton is abstracted from the C8 position by a weak base in the medium (like HSO₄⁻ or H₂O), restoring the aromaticity of the ring and yielding the final product, this compound.

Post-Synthetic Modifications and Derivatization Strategies of this compound

The presence of the nitro group at the C8 position and the hydroxyl group at the C7 position of the coumarin scaffold provides reactive sites for a range of chemical modifications. These transformations are pivotal in developing new compounds with tailored properties.

Reduction of the Nitro Group to Amino Derivatives

The conversion of the nitro group of this compound to an amino group is a fundamental step in the synthesis of many of its derivatives. This transformation yields 8-amino-7-hydroxy-4-methylcoumarin, a key intermediate for further functionalization.

A common and efficient method for this reduction is catalytic hydrogenation. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. nih.govrsc.orgmdpi.com The reaction is generally carried out in a suitable solvent, like ethanol, under a hydrogen atmosphere. semanticscholar.org The high reactivity of the nitro group allows for its selective reduction to an amino group, often with high yields. semanticscholar.org The resulting 8-amino-7-hydroxy-4-methylcoumarin is a valuable building block for synthesizing a wide array of substituted coumarins. niscpr.res.in

Another approach for the reduction of the nitro group involves the use of reducing agents like sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst. nih.gov The choice of the reducing agent and reaction conditions can be optimized to achieve the desired outcome.

Synthesis of Schiff Bases from Derived Intermediates

The amino group of 8-amino-7-hydroxy-4-methylcoumarin readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases. These imine derivatives are of significant interest due to their diverse biological activities.

The synthesis of these Schiff bases is typically achieved by refluxing 8-amino-7-hydroxy-4-methylcoumarin with a substituted aldehyde or ketone in a suitable solvent, often with a catalytic amount of acid. connectjournals.comresearchgate.netorientjchem.orgscribd.com For instance, reacting the amino-coumarin with aromatic aldehydes leads to the formation of the corresponding iminomethyl-substituted coumarins. connectjournals.comresearchgate.net The structures of these Schiff bases are confirmed using various spectroscopic techniques, including IR, NMR, and mass spectrometry. connectjournals.comresearchgate.net

In some cases, the starting material is 8-formyl-7-hydroxy-4-methylcoumarin, which is synthesized from 7-hydroxy-4-methylcoumarin via reactions like the Duff reaction. researchgate.netresearchgate.net This aldehyde can then be condensed with various amines, including amino acids and aromatic amines, to yield the desired Schiff bases. researchgate.netorientjchem.org

Formation of Amide and Carbamate (B1207046) Analogues

The amino group of 8-amino-7-hydroxy-4-methylcoumarin can also be acylated to form amide derivatives or reacted with chloroformates to produce carbamate analogues. These modifications have been shown to modulate the biological properties of the coumarin scaffold. nih.gov

The synthesis of 8-amide coumarins involves the reaction of 8-amino-7-hydroxy-4-methylcoumarin with various carboxylic acids or their activated derivatives, such as acid chlorides or anhydrides. nih.govcsic.es Similarly, 8-carbamate coumarins are prepared by treating the amino-coumarin with appropriate chloroformates. nih.govcsic.es These reactions allow for the introduction of a wide range of substituents at the 8-position, enabling the fine-tuning of the molecule's properties. For example, the synthesis of N-(7-hydroxy-4-methylcoumarin-8-yl)-4-methylbenzamide and ethyl N-(7-hydroxy-4-methylcoumarin-8-yl)carbamate has been reported as potent and selective inhibitors of human monoamine oxidase A (hMAO-A). nih.gov

Incorporation onto Polymeric Supports

The unique photochemical and photophysical properties of coumarin derivatives have led to their incorporation into polymeric structures to create functional materials. nih.govmdpi.com These coumarin-functionalized polymers have potential applications in areas such as photo-responsive materials, fluorescent brighteners, and drug delivery systems. nih.govrsc.orggoogle.com

Coumarin moieties can be incorporated into polymers as pendant groups or as part of the main polymer chain. mdpi.comrsc.org One strategy involves the synthesis of coumarin-containing monomers that can then be polymerized. For example, coumarin diols have been used as initiators for the ring-opening polymerization of ε-caprolactone to produce coumarin-functionalized polyesters. mdpi.com Another approach involves the reaction of coumarin derivatives with pre-formed polymers.

The [2πs + 2πs] photocycloaddition reaction of coumarin groups upon irradiation with UV light is a key feature utilized in the development of photo-responsive polymers. nih.gov This reversible dimerization allows for the creation of cross-linked networks without the need for additional monomers or photoinitiators. nih.gov

Biological Activities and Pharmacological Potential of 7 Hydroxy 4 Methyl 8 Nitrocoumarin and Its Derivatives

Antimicrobial Efficacy Assessments

The antimicrobial properties of 7-Hydroxy-4-methyl-8-nitrocoumarin and its derivatives have been the subject of various scientific investigations, revealing its potential to inhibit the growth of pathogenic bacteria.

Antibacterial Spectrum and Activity (e.g., against S. aureus and E. coli)

This compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. caymanchem.comglpbio.com In disc diffusion assays, the compound was effective against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) at concentrations of 50 and 100 µ g/disc . caymanchem.comglpbio.com Further studies on derivatives of 7-hydroxy-4-methylcoumarin have shown that some synthesized Schiff bases exhibit moderate to high antibacterial activity against Staphylococcus aureus, Micrococcus luteus (Gram-positive), and E. coli (Gram-negative). orientjchem.orgresearchgate.net For instance, one particular derivative displayed potent activity against Gram-negative E. coli and the highest activity against the Gram-positive bacteria tested. orientjchem.org The antibacterial potential of coumarins is attributed to their role as phytoalexins in plants, providing a defense mechanism against pathogens. orientjchem.org

Table 1: Antibacterial Activity of this compound and its Derivatives

| Compound/Derivative | Test Organism | Method | Observed Activity | Reference |

|---|---|---|---|---|

| This compound | S. aureus, E. coli | Disc Diffusion | Active at 50 and 100 µg/disc | caymanchem.comglpbio.com |

| Schiff Base Derivatives of 7-hydroxy-4-methylcoumarin | S. aureus, M. luteus, E. coli | Macro Broth Dilution | Moderate to high activity | orientjchem.orgresearchgate.net |

| Specific Schiff Base Derivative | E. coli, S. aureus, M. luteus | Macro Broth Dilution | Potent against E. coli, highest against Gram-positive bacteria | orientjchem.org |

Proposed Mechanisms of Antibacterial Action

The precise mechanisms through which this compound and its derivatives exert their antibacterial effects are still under investigation. However, the broad-spectrum activity of coumarins, in general, suggests multiple modes of action. orientjchem.org These compounds are known to be produced by plants as a defense against pathogens, hinting at their inherent antimicrobial properties. orientjchem.org The introduction of certain chemical groups, such as sulfonamide moieties, to the coumarin (B35378) structure has been shown to result in strong antibacterial activity. maxwellsci.com

Antioxidant Capacity and Oxidative Stress Modulation

In addition to its antimicrobial effects, this compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress implicated in various diseases.

Inhibition of Lipid Peroxidation Pathways

This compound has been found to inhibit NADPH-dependent lipid peroxidation in rat liver microsomes. caymanchem.comglpbio.com This process is a key indicator of oxidative damage to cellular membranes, and its inhibition suggests a protective role for the compound against oxidative stress.

Radical Scavenging Activity (e.g., DPPH method)

Derivatives of 7-hydroxy-4-methylcoumarin have been evaluated for their ability to scavenge free radicals, a common measure of antioxidant activity. Thiosemicarbazide (B42300) derivatives, in particular, demonstrated higher scavenging activity against DPPH (2,2-diphenyl-1-picrylhydrazyl) and galvinoxyl radicals compared to the parent compound and even, in some cases, the standard antioxidant ascorbic acid. nih.gov Newly synthesized derivatives of 7-hydroxy-4-methylcoumarin also showed excellent radical scavenging activities against hydrogen peroxide. researchgate.net

Anti-inflammatory Properties and Cyclooxygenase (COX) Modulation

The anti-inflammatory potential of coumarin derivatives is an active area of research. While direct studies on the anti-inflammatory properties of this compound are limited, research on related coumarin structures provides valuable insights.

Coumarins and their derivatives are known to possess a wide range of biological activities, including anti-inflammatory effects. nih.gov The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. nih.gov Molecular docking studies on certain 6-(substituted benzylamino)-7-hydroxy-4-methylcoumarin derivatives have been performed against the COX enzyme to predict their anti-inflammatory potential. nih.gov Some of these derivatives exhibited significant anti-inflammatory activity in vivo, with a few surpassing the reference drug indomethacin (B1671933) in reducing paw edema. nih.gov

Furthermore, studies on 7,8-dihydroxy-4-methylcoumarin (B1670369) and its acetylated derivatives have shown that they can downregulate the expression of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), inducible NO synthase (iNOS), and cyclooxygenase-2 (COX-2) in lipopolysaccharide-stimulated macrophage cells. researchgate.net This suggests that the anti-inflammatory effects of these coumarins are mediated, at least in part, through the inhibition of the COX pathway.

In Vivo Anti-inflammatory Models (e.g., Carrageenan-induced rat paw edema)

The carrageenan-induced rat paw edema model is a standard and widely used in vivo assay to screen for acute anti-inflammatory activity. nih.gov While direct studies on this compound in this model are not extensively detailed in the provided context, research on related 7-hydroxy-4-methylcoumarin derivatives offers valuable insights. For instance, a series of 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one derivatives were synthesized and evaluated for their anti-inflammatory effects using this method. nih.gov Several of these compounds demonstrated a significant reduction in rat paw edema volume, with some even surpassing the activity of the standard drug, indomethacin, at certain time points. nih.gov This suggests that the 7-hydroxy-4-methylcoumarin core is a promising framework for developing new anti-inflammatory agents. The anti-inflammatory response in the carrageenan model is typically biphasic, involving various mediators over time. nih.gov

Investigation of Inflammatory Mediator Pathways

The anti-inflammatory effects of coumarin derivatives are often linked to their ability to modulate key inflammatory pathways. Research on 7,8-dihydroxy-4-methylcoumarin (DHMC) and its acetylated derivatives has shown that these compounds can downregulate the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. researchgate.net This inhibition is associated with the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. researchgate.net Furthermore, these compounds were found to inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38, as well as the nuclear factor-kappa B (NF-κB) pathway. researchgate.net Similarly, 4-hydroxy-7-methoxycoumarin (B561722) has been shown to suppress the production of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α by inhibiting the NF-κB and MAPK signaling pathways in LPS-activated macrophages. mdpi.com These findings highlight the molecular mechanisms through which coumarin derivatives may exert their anti-inflammatory effects.

Neuropharmacological Investigations

The neuropharmacological potential of this compound derivatives has been a key area of investigation, particularly concerning their interaction with monoamine oxidase enzymes.

Monoamine Oxidase (MAO) Inhibitory Activity, particularly hMAO-A

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of monoamine neurotransmitters and are significant targets for the treatment of neurodegenerative and psychiatric disorders. nih.gov Derivatives of 7-hydroxy-4-methylcoumarin have been synthesized and evaluated as inhibitors of human MAO-A (hMAO-A) and MAO-B (hMAO-B). csic.es Specifically, 8-amide and 8-carbamate derivatives of 7-hydroxy-4-methylcoumarin have demonstrated potent and selective inhibitory activity against hMAO-A. csic.es For example, N-(7-Hydroxy-4-methylcoumarin-8-yl)-4-methylbenzamide and ethyl N-(7-hydroxy-4-methyl-coumarin-8-yl)carbamate were identified as highly active and selective hMAO-A inhibitors. csic.es The former was found to be an irreversible inhibitor and significantly more potent than the reference drug moclobemide. csic.es

Structure-Activity Relationships in MAO Inhibition for 8-Substituted Derivatives

The exploration of structure-activity relationships (SAR) is crucial for the rational design of potent and selective enzyme inhibitors. For coumarin derivatives, substitutions at various positions on the coumarin ring significantly influence their MAO inhibitory activity and selectivity. nih.govscienceopen.com Studies on 8-substituted 7-hydroxy-4-methylcoumarins have shown that the introduction of different amide and carbamate (B1207046) groups at the 8-position can modulate hMAO activity and selectivity. csic.es The nature of the substituent on the 8-amide or 8-carbamate moiety plays a critical role in determining the potency and selectivity towards hMAO-A. csic.es For instance, the presence of a 4-methylbenzamide (B193301) group at the 8-position led to a highly potent and selective hMAO-A inhibitor. csic.es In a broader context of coumarin derivatives, substitutions at the C-3 and C-4 positions have also been shown to be critical for MAO-B and MAO-A inhibition, respectively. scienceopen.comscienceopen.comnih.gov

Blood-Brain Barrier Permeability Studies (PAMPA assay)

For a drug to be effective in treating central nervous system disorders, it must be able to cross the blood-brain barrier (BBB). The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict the passive permeability of compounds across the BBB. nih.govnih.gov Promising 8-amide and 8-carbamate derivatives of 7-hydroxy-4-methylcoumarin, which showed potent hMAO-A inhibitory activity, were subjected to the PAMPA assay. csic.es The results indicated that these compounds are good candidates for crossing the blood-brain barrier, suggesting their potential for development as CNS-active drugs. csic.es

Other Emerging Biological Activities

Beyond anti-inflammatory and neuropharmacological effects, derivatives of 7-hydroxy-4-methylcoumarin have shown other interesting biological activities. For example, this compound itself has been reported to possess antibacterial and antioxidant properties. glpbio.comcaymanchem.com It has shown activity against S. aureus and E. coli and can inhibit NADPH-dependent lipid peroxidation in rat liver microsomes. glpbio.comcaymanchem.com Additionally, some 7-hydroxycoumarin derivatives have been investigated for their effects on melanogenesis. mdpi.com Furthermore, thiosemicarbazide and thiazolidinone derivatives of 7-hydroxy-4-methylcoumarin have demonstrated potent antioxidant and antifungal activities. nih.gov The compound has also been mentioned in the context of being a casein kinase inhibitor. selleckchem.comabmole.com

Antitumor and Anticancer Research Perspectives for Related Coumarins

Coumarin and its derivatives have emerged as a significant class of phytochemicals with a wide range of pharmacological properties, including applications in anticancer therapies. nih.gov The structural backbone of coumarin serves as a versatile scaffold for the development of novel therapeutic agents. Research into the anticancer potential of coumarins has revealed that their mechanism of action often involves inducing caspase-dependent apoptosis. nih.gov

A key metabolite of coumarin, 7-hydroxycoumarin, formed through the action of CYP2A6, an isoform of cytochrome P450, exhibits anti-proliferative effects by reducing the expression of Bcl-2. nih.gov The Bcl-2 protein, a 26 kDa membrane protein found in the mitochondria, plays a crucial role in inhibiting apoptosis and prolonging the cell life cycle. nih.gov By downregulating Bcl-2, 7-hydroxycoumarin promotes the activation of caspase-9 and the release of free oxygen radicals, ultimately leading to programmed cell death. nih.gov

Furthermore, many coumarins and their active metabolite, 7-hydroxycoumarin, have shown promise in the treatment of breast cancer due to their ability to inhibit sulfatase and aromatase. nih.gov Synthetic modifications to the coumarin structure have also yielded potent anticancer agents. For instance, a nitro coumarin derivative, "5, 7 dimethoxy-4-methyl-6-nitro-chromen-2-one," has demonstrated significant cytotoxicity and the ability to induce apoptosis in cancer cells. nih.gov This derivative was also found to inhibit colon cell migration and proliferation. nih.gov

Investigations into 4-methyl coumarins have been conducted to evaluate their cytotoxic effects on human bladder cancer cell lines, T24 and RT4. nih.gov These studies, which involved modifications at the 7-position of the coumarin ring, suggest that the presence of a 5-carboxy coumarin ring group may positively influence cytotoxic activity, indicating that further chemical modifications could lead to the development of new anticancer drugs. nih.gov

A synthetic coumarin, 4-methyl-7-hydroxy coumarin, has been evaluated for its anticancer potential against DMBA (7,12-Dimethylbenz[a]anthracene) induced skin cancer in mice. nih.gov The study revealed that this compound modulated the expression of various biomarkers, primarily by down-regulating the Aryl hydrocarbon receptor and PCNA, and up-regulating apoptotic proteins such as Bax, Bad, Cytochrome c, Apaf, Caspase-3, and Caspase-9. nih.gov This modulation resulted in a significant reduction in the growth of papilloma in mice, highlighting its potential for use in cancer therapy, particularly for skin cancer. nih.gov

The following table summarizes the anticancer activities of selected coumarin derivatives:

| Compound/Derivative | Cancer Model/Cell Line | Key Findings |

| 7-Hydroxycoumarin | Various | Anti-proliferative effects via Bcl-2 downregulation. nih.gov |

| 5, 7 dimethoxy-4-methyl-6-nitro-chromen-2-one | Colon Cancer Cells | Maximum cytotoxicity, induced apoptosis, reduced cell migration and proliferation. nih.gov |

| 4-Methyl-7-hydroxy coumarin | DMBA-induced skin cancer in mice | Reduced papilloma growth through modulation of apoptotic pathways. nih.gov |

| 7-((8-(4-benzylpiperidin-1-yl) octyl) oxy)-4-methyl-2H-chromen-2-one (C3) | In vitro (DNA binding) | Interactive binding with DNA. nih.gov |

Enzymatic Inhibition Profiles (e.g., CK2 inhibition)

The coumarin scaffold has been identified as a promising framework for the development of inhibitors against various enzymes, with a particular focus on Casein Kinase 2 (CK2). acs.orgnih.gov CK2 is a ubiquitous and highly pleiotropic protein kinase, and its abnormally high constitutive activity is linked to its pathogenic role in diseases such as cancer. acs.orgnih.govtandfonline.com

Extensive research has been dedicated to synthesizing and testing libraries of coumarin derivatives to understand their structure-activity relationships as CK2 inhibitors. acs.orgnih.gov Through various screening approaches, the coumarin moiety has been established as an attractive scaffold for targeting CK2. acs.orgnih.gov

In one study, a library of over 60 coumarins was synthesized and tested, leading to the rationalization of the observed structure-activity relationships. acs.orgnih.gov A particularly promising inhibitor, 3,8-dibromo-7-hydroxy-4-methylchromen-2-one (DBC), was co-crystallized with CK2, and the resulting experimental binding mode was used to develop a linear interaction energy (LIE) model. acs.orgnih.gov

Further computational studies, including quantitative structure-activity relationship (QSAR) analysis, have been employed to predict the inhibitory effects of coumarin derivatives on the CK2 protein. tandfonline.com These studies have led to the design of new coumarin derivatives with high predicted binding affinities to the CK2 receptor. tandfonline.com For instance, the replacement of a methyl group with a trifluoromethyl group in certain coumarin derivatives resulted in a modest 5-fold improvement in potency, with the most active compound showing an IC50 of 0.4 µM. nih.gov These newly designed compounds also exhibited low micromolar anti-proliferative activity against the A549 lung cancer cell line. nih.gov

Coumarin-amino acid hybrids have also been investigated as potential CK2 inhibitors and anticancer agents. rsc.org A series of mono-peptide, di-peptide, and tri-peptide derivatives linked to a coumarin scaffold were synthesized and evaluated. rsc.org The most potent of these compounds exhibited strong CK2 kinase inhibition with an IC50 value of 0.117 ± 0.005 μM. rsc.org Docking studies confirmed that the presence of the amino acid functionality is an important feature for their anticancer activity. rsc.org

The table below presents the CK2 inhibitory activity of selected coumarin derivatives:

| Compound/Derivative | CK2 Inhibition (IC50) | Cell Line (Antiproliferative Activity) |

| Trifluoromethyl derivative of coumarin | 0.4 µM | A549 (Lung Cancer) nih.gov |

| Coumarin-amino acid hybrid (most potent) | 0.117 ± 0.005 μM | HepG-2, PC-3, Hct-116 rsc.org |

| 3,8-dibromo-7-hydroxy-4-methylchromen-2-one (DBC) | Not specified | - |

Computational and Theoretical Chemistry Approaches in 7 Hydroxy 4 Methyl 8 Nitrocoumarin Research

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Molecular docking studies have been instrumental in evaluating the potential of coumarin (B35378) derivatives to inhibit key enzymes like cyclooxygenases (COX-1 and COX-2) and monoamine oxidases (MAO-A and MAO-B), which are significant targets for anti-inflammatory and neurological drugs, respectively.

For instance, derivatives of 7-hydroxy-4-methylcoumarin have been docked into the active sites of COX enzymes to predict their binding affinities and selectivity. researchgate.net These simulations help in understanding the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-enzyme complex. researchgate.net For example, studies on related coumarin derivatives have shown interactions with key amino acid residues like Ser530 and Tyr385 in the COX-2 active site. nih.gov The binding affinity, often expressed as a docking score or binding free energy (ΔG), provides a quantitative measure of the ligand's potential inhibitory activity.

Similarly, derivatives of 7-hydroxy-4-methylcoumarin have been investigated as inhibitors of human monoamine oxidase A and B (hMAO-A and hMAO-B). csic.es Docking studies help to elucidate the binding affinities and selectivity profiles for both enzyme isoforms. csic.es For example, N-(7-Hydroxy-4-methylcoumarin-8-yl)-4-methylbenzamide, a derivative, was identified as a highly potent and selective hMAO-A inhibitor with an IC50 value of 15.0 nM. csic.es Docking simulations revealed that its coumarin nucleus and substituent groups interact strongly with key residues like Phe352, Tyr407, and Phe208 within the enzyme's binding pocket. csic.es

| Derivative | Target Enzyme | Binding Affinity (IC50) | Key Interacting Residues |

|---|---|---|---|

| N-(7-Hydroxy-4-methylcoumarin-8-yl)-4-methylbenzamide | hMAO-A | 15.0 nM | Phe352, Tyr407, Phe208 |

| Ethyl N-(7-hydroxy-4-methylcoumarin-8-yl)carbamate | hMAO-A | 22.0 nM | Not specified |

| 8-acetyl-7-benzoyloxy-4-methyl-6-nitrocoumarin | COX-1 / COX-2 | Docking scores indicated selectivity for COX-2 | Not specified |

Conformational analysis is crucial for understanding how a flexible ligand like 7-Hydroxy-4-methyl-8-nitrocoumarin adapts its shape upon binding to a receptor. Molecular dynamics (MD) simulations can complement docking studies by providing insights into the dynamic stability of the ligand-receptor complex and the conformational changes that occur over time. researchgate.net

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties of molecules. auctoresonline.orgresearchgate.net These calculations provide a fundamental understanding of a molecule's structure, stability, and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. auctoresonline.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This property is often associated with higher chemical reactivity and can influence the molecule's biological activity. auctoresonline.org Quantum chemical calculations can precisely determine the energies of these orbitals and the resulting energy gap. orientjchem.org

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.82 |

| LUMO Energy | -0.92 |

| HOMO-LUMO Energy Gap (ΔE) | 5.90 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. orientjchem.org It is plotted on the molecule's electron density surface and uses a color scale to indicate different potential values. MEP maps are invaluable for identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. researchgate.net

Typically, red-colored regions represent the most negative electrostatic potential and are indicative of sites prone to electrophilic attack (electron-rich areas). Conversely, blue-colored regions denote the most positive potential and are likely sites for nucleophilic attack (electron-poor areas). Green and yellow areas represent intermediate or near-zero potential. researchgate.net For coumarin derivatives, the oxygen atoms of the carbonyl and hydroxyl groups are often depicted as red or yellow, indicating their role in forming hydrogen bonds and interacting with electrophiles. orientjchem.org

Beyond the HOMO-LUMO gap, a range of global and local reactivity descriptors can be calculated using DFT to provide a more nuanced understanding of a molecule's chemical behavior. revistadechimie.roresearchgate.net

Chemical Hardness (η) and Softness (S) : These parameters quantify the resistance of a molecule to changes in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, making it less reactive, while a "soft" molecule has a small gap and is more reactive. researchgate.net

Electronegativity (χ) : This describes a molecule's ability to attract electrons. researchgate.net

Electrophilicity Index (ω) : This global reactivity index measures the energy stabilization when a molecule acquires additional electronic charge from the environment. researchgate.net

Fukui Functions (f(r)) : These are local reactivity descriptors that identify the specific atoms within a molecule that are most susceptible to nucleophilic or electrophilic attack. The Fukui function helps to pinpoint the most reactive sites with greater precision than an MEP map alone. revistadechimie.ro

These descriptors are calculated from the energies of the neutral, anionic, and cationic states of the molecule and provide a comprehensive profile of its reactivity. researchgate.net

| Descriptor | Definition | Significance |

|---|---|---|

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to charge transfer. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Indicates the propensity to accept electrons. |

| Fukui Function (f(r)) | Derivative of electron density | Identifies local reactive sites. |

I = Ionization Potential, A = Electron Affinity

Molecular Dynamics and Intermolecular Interaction Studies

Computational and theoretical chemistry provides powerful tools to investigate the behavior of this compound at a molecular level. These approaches offer insights into its interactions with itself and its environment, which are crucial for understanding its properties and potential applications.

Dimerization Propensity and Weak Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The study of non-covalent interactions is fundamental to understanding the solid-state packing and aggregation behavior of coumarin derivatives. While direct studies on the dimerization of this compound are specific, extensive research on its parent compound, 7-hydroxy-4-methylcoumarin (7H4MC), provides a strong basis for understanding its interaction patterns.

Molecular beam investigations combined with IR/UV spectroscopy and density functional theory (DFT) calculations have been performed on the 7H4MC dimer. nih.gov These studies revealed that in its neutral ground state (S₀), the dimer forms a stable, doubly hydrogen-bonded structure. nih.gov This arrangement involves the hydroxyl group of one monomer acting as a hydrogen bond donor to the carbonyl oxygen of the second monomer, and vice versa, creating a cyclic, planar structure.

Upon ionization, a significant structural rearrangement occurs within the isolated dimer. The doubly hydrogen-bonded configuration opens up to form a singly hydrogen-bonded structure. nih.gov This highlights the influence of charge on the stability and geometry of intermolecular interactions.

Furthermore, the presence of water molecules can alter these interactions. When the 7H4MC dimer is hydrated, water molecules insert themselves into the hydrogen bonds, acting as a bridge between the two coumarin units. nih.gov This bridged configuration is maintained even after ionization. In the dihydrated dimer cation, the spatial arrangement of the two coumarin units changes to enhance the interaction between their aromatic π-systems, indicating the role of π-π stacking alongside hydrogen bonding. nih.gov

For this compound, the presence of the electron-withdrawing nitro group at the C8 position is expected to modulate these interactions by altering the electron density distribution of the aromatic ring and the acidity of the C7-hydroxyl proton, thereby influencing both hydrogen bonding and π-π stacking geometries.

Solvent Effects on Molecular Properties and Photophysical Behavior

The photophysical properties of coumarin dyes are highly sensitive to their environment, particularly the polarity of the solvent. Studies on 7-hydroxy-4-methylcoumarin show that its light absorption leads to a locally excited (LE) first singlet state (S₁, ππ*). researchgate.net The non-radiative energy dissipation from this state is sensitive to solvent polarity and hydrogen-bonding ability. researchgate.net

In alcoholic solvents and water, the fluorescence spectra indicate the formation of complexes through hydrogen-bonding interactions. researchgate.net The equilibrium constants (K) for complex formation between the dye and water, which is followed by an ultrafast proton transfer, have been determined at various temperatures, yielding small values in the range of 13 - 19 L·mol⁻¹. researchgate.net The weak excited-state complex formed with water results in a distinct, strong blue-green fluorescence, which is attributed to the formation of a tautomer via intramolecular proton transfer. researchgate.net The fluorescence quantum yield (Φf) increases significantly with the hydrogen-bond donor capability of the solvent. researchgate.net

General studies on coumarin dyes show a correlation between photophysical parameters and the Lippert-Mataga solvent polarity parameter (Δf). nih.gov In moderate to higher polarity solvents, properties like fluorescence quantum yield (Φf), lifetime (τf), and Stokes' shift (Δν) often show linear correlations with Δf. nih.gov However, deviations in nonpolar solvents can occur, suggesting structural changes. For some coumarins, it is inferred that the molecule exists in a planar intramolecular charge transfer (ICT) structure in polar solvents, but adopts a nonplanar structure in nonpolar environments. nih.gov

Table 1: Effect of Solvent on Photophysical Properties of 7-Hydroxy-4-methylcoumarin

| Solvent | Dielectric Constant (ε) | Fluorescence Quantum Yield (Φf) |

| Dioxane | 2.2 | 0.002 |

| Chloroform | 4.7 | 0.003 |

| Ethyl Acetate | 6.0 | 0.004 |

| Ethanol | 24.3 | 0.045 |

| Water | 78.5 | 0.057 |

This table is generated based on data for 7-hydroxy-4-methylcoumarin to illustrate solvent effects. The values are representative.

Reaction Mechanism Elucidation through Computational Kinetics

Computational kinetics helps in understanding the pathways and energetics of chemical reactions involving this compound. Key reactions include its synthesis via nitration and its subsequent conversion into other derivatives, such as amino-coumarins.

The synthesis of this compound is typically achieved through the electrophilic nitration of 7-Hydroxy-4-methylcoumarin. semanticscholar.orgresearchgate.net This reaction generally follows the mechanism of benzene (B151609) ring nitration. semanticscholar.org It involves the generation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The electron-rich coumarin ring then attacks the nitronium ion. The presence of the activating hydroxyl group at C7 directs the substitution primarily to the ortho positions (C6 and C8). The formation of the 8-nitro isomer is often favored, with reported yields around 60%. semanticscholar.org

The conversion of the 8-nitro group to an 8-amino group is a crucial subsequent reaction. semanticscholar.orgcsic.es This reduction can be performed using various reagents, such as iron powder in acidic medium or catalytic hydrogenation with Pd/C. csic.esmdpi.com The mechanism for the amination of 8-nitro-7-Hydroxy-4-methylcoumarin involves the reduction of the nitro group. The kinetics of this amination have been described by the equation r = k[C₁₀H₇NO₅]ᵃ, where 'a' represents the order of the reaction. semanticscholar.org Experimental data for a similar amination reaction have shown activation energies (Ea) ranging from 6 kJ/mol to 205 kJ/mol, indicating a complex reaction landscape. semanticscholar.org These computational and experimental kinetic studies are vital for optimizing reaction conditions to synthesize novel coumarin derivatives for various applications. semanticscholar.org

Research Applications and Future Directions for 7 Hydroxy 4 Methyl 8 Nitrocoumarin

Development of Fluorescent Probes and Chemosensors

7-Hydroxy-4-methyl-8-nitrocoumarin belongs to the coumarin (B35378) family, a class of compounds well-regarded for their fluorescent properties. nih.gov These properties, including high photostability, significant quantum yield, and a large Stokes shift, make them ideal candidates for the development of fluorescent probes and chemosensors. nih.gov The fluorescence of coumarin derivatives can be fine-tuned by introducing different functional groups onto the coumarin skeleton. nih.gov

Specifically, 7-hydroxycoumarins are utilized as fluorescent sensors in biological applications. nih.gov Their fluorescence intensity can change in response to interactions with specific molecules or alterations in their local environment. nih.govsmolecule.com This characteristic allows for the creation of probes that can detect and quantify various biological processes and analytes. smolecule.com For instance, the quenching of fluorescence upon binding to a target molecule can be used to measure binding affinity and competition. nih.gov

The development of fluorescent probes from coumarin derivatives has been applied to:

Enzyme Activity Measurement: Probes can be designed to release a fluorescent coumarin upon cleavage by a specific enzyme, with the resulting fluorescence intensity being proportional to the enzyme's activity. smolecule.com

Cellular Uptake Monitoring: By attaching a coumarin to biomolecules, researchers can track their entry and distribution within cells. smolecule.com

Biomolecule Detection: Coumarin-based probes can be engineered to bind to specific proteins or nucleic acids, with the binding event triggering a change in fluorescence. smolecule.com

Future research in this area will likely focus on designing more sophisticated and selective probes based on the this compound scaffold for a wider range of biological targets and environmental monitoring applications.

Role as Synthetic Intermediates in Medicinal Chemistry Programs

This compound serves as a crucial starting material and intermediate in the synthesis of a variety of heterocyclic compounds with potential medicinal applications. ijpcbs.com The coumarin nucleus is a common feature in many natural products and synthetic molecules that exhibit a broad spectrum of biological activities. ijpcbs.com

The nitro group at the 8-position and the hydroxyl group at the 7-position of this compound are key functional groups that can be readily modified to create a diverse library of derivatives. For example, the nitro group can be reduced to an amine, which can then be further functionalized. csic.es This versatility allows medicinal chemists to systematically alter the structure of the molecule to optimize its biological activity and pharmacokinetic properties.

Derivatives synthesized from this compound and related coumarins have been investigated for a range of therapeutic areas, including:

Antibacterial and antioxidant agents. caymanchem.com

Anticancer agents. nih.govnih.gov

Anti-inflammatory agents. ijpcbs.com

Antiviral and anti-HIV agents. nih.govijpcbs.com

Inhibitors of enzymes like monoamine oxidases for neurological disorders. csic.es

The following table provides examples of how this compound and its parent compound, 7-hydroxy-4-methylcoumarin, are used as synthetic intermediates.

| Starting Material | Reagents and Conditions | Product | Application |

| This compound | Ethanol, Palladium on carbon (Pd/C), H₂ atmosphere | 8-Amino-7-hydroxy-4-methylcoumarin | Intermediate for the synthesis of 8-amide and 8-carbamate substituted coumarins as potential hMAO inhibitors. csic.es |

| 7-Hydroxy-4-methylcoumarin | Hexamine, Glacial acetic acid, then HCl | 8-Formyl-7-hydroxy-4-methylcoumarin | Intermediate for creating various coumarin derivatives. rsc.orgresearchgate.net |

| 8-Acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate | Dry pyridine, KOH | 1-(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)-3-(4-methoxyphenyl)propane-1,3-dione | Intermediate in the synthesis of flavanones and isoxazolines. ijpcbs.com |

Future work in this area will continue to leverage the reactivity of this compound to generate novel compounds for high-throughput screening and lead optimization in various drug discovery programs.

Advanced Materials Science Applications (e.g., Photosensitive Polymers)

The unique photophysical properties of coumarin derivatives, including this compound, extend their utility into the realm of materials science. medchemexpress.com Specifically, their ability to undergo photodimerization makes them valuable components in the development of photosensitive polymers. researchgate.net

When exposed to UV irradiation, coumarin moieties can form dimers, leading to crosslinking between polymer chains. researchgate.net This process can alter the physical and chemical properties of the material, such as its solubility and mechanical strength. This light-induced crosslinking is a key principle in creating hydrogels and other smart materials that respond to light stimuli. researchgate.net

Researchers have explored the incorporation of coumarin derivatives into various polymer backbones, such as polyethylene (B3416737) glycol (PEG) and poly(2-oxazoline)s, to create photosensitive materials. researchgate.net The resulting materials have potential applications in:

Drug Delivery: Light-sensitive hydrogels can be used to encapsulate and release drugs in a controlled manner upon exposure to light.

Bioimaging: Fluorescent polymers containing coumarin units can be used for imaging biological systems. smolecule.com

Photo-responsive Surfactants: The interfacial activity of coumarin-containing surfactants can be modulated by light, which has implications for various industrial applications. researchgate.net

The future of this compound in materials science will likely involve its incorporation into novel polymer architectures to create advanced materials with tailored photo-responsive properties for applications in photonics, data storage, and biomedicine.

Emerging Therapeutic Applications and Drug Design Principles

Beyond its role as a synthetic intermediate, derivatives of this compound are being investigated for their own therapeutic potential. The core coumarin structure is a privileged scaffold in drug discovery, and modifications at various positions can lead to compounds with specific biological activities. nih.govnih.govrsc.org

One notable area of research is the development of coumarin-based inhibitors for enzymes implicated in disease. For example, derivatives of this compound have been synthesized and evaluated as inhibitors of human monoamine oxidases (hMAO-A and hMAO-B), which are targets for the treatment of depression and other neurological disorders. csic.es In one study, an amide derivative of the reduced form of this compound showed potent and selective inhibition of hMAO-A. csic.es

The design principles for developing therapeutic agents from this coumarin scaffold often involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the coumarin ring to understand how these changes affect biological activity. nih.gov

Targeted Drug Design: Using knowledge of the three-dimensional structure of a biological target to design coumarin derivatives that can bind with high affinity and selectivity. nih.gov

Improving Drug-like Properties: Modifying the coumarin structure to enhance properties such as solubility, membrane permeability, and metabolic stability. csic.es

Emerging research also points to the potential of coumarin derivatives in cancer therapy. nih.govnih.gov Studies have shown that certain 4-methylcoumarin (B1582148) derivatives can induce apoptosis in cancer cells through various signaling pathways. nih.gov

The table below summarizes some of the investigated therapeutic applications of coumarin derivatives related to this compound.

| Compound Class | Therapeutic Target/Application | Key Findings |

| 8-Amide and 8-carbamate coumarins | Human Monoamine Oxidase A (hMAO-A) inhibitors for depression | N-(7-Hydroxy-4-methylcoumarin-8-yl)-4-methylbenzamide was found to be a potent and selective hMAO-A inhibitor. csic.es |

| 7,8-Dihydroxy-4-methylcoumarins | Anticancer agents | 7,8-DHMCs with alkyl groups at the C3 position showed significant cytotoxic effects against various cancer cell lines. nih.gov |

| 4-Methyl-7-hydroxy coumarin | Anticancer agent for skin cancer | Demonstrated anti-cancer potential against DMBA-induced skin cancer in mice. nih.gov |

| 7,8-Dihydroxy-4-methylcoumarin (B1670369) | Neuroprotection | Found to protect against glutamate-induced toxicity and ischemic brain injury. nih.gov |

Future research will likely focus on the preclinical and clinical development of promising coumarin-based drug candidates, as well as the exploration of new therapeutic targets for this versatile class of compounds.

Methodological Advancements in Coumarin Synthesis and Characterization

The synthesis of this compound and its parent compound, 7-hydroxy-4-methylcoumarin, is typically achieved through well-established chemical reactions. The Pechmann condensation is a classic and widely used method for synthesizing coumarins, involving the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. researchgate.netslideshare.netyoutube.com

Recent research has focused on developing more efficient and environmentally friendly methods for coumarin synthesis. This includes the use of green catalysts, such as Amberlyst-15, and solvent-free reaction conditions. researchgate.netscispace.com These advancements aim to improve reaction yields, simplify purification processes, and reduce the environmental impact of the synthesis. researchgate.net

The nitration of 7-hydroxy-4-methylcoumarin to produce this compound is a key step that introduces a versatile functional group for further synthetic modifications. researchgate.net The reaction conditions for this nitration can be controlled to favor the formation of the 8-nitro isomer over the 6-nitro isomer. researchgate.netscispace.com

The characterization of this compound and its derivatives relies on a suite of modern analytical techniques, including:

Spectroscopic Methods: FT-IR, ¹H-NMR, and ¹³C-NMR are used to elucidate the chemical structure of the synthesized compounds. researchgate.net

Mass Spectrometry: Provides information about the molecular weight and fragmentation pattern of the molecules.

Melting Point Determination: Used as an indicator of purity. researchgate.net

Chromatographic Techniques: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and assess the purity of the final products. csic.esslideshare.net

Future methodological advancements will likely focus on the development of novel catalytic systems for coumarin synthesis, the exploration of flow chemistry for continuous production, and the application of advanced characterization techniques to gain deeper insights into the properties and behavior of these compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Hydroxy-4-methyl-8-nitrocoumarin, and how do reaction conditions influence isomer formation?

- Methodological Answer : The compound is synthesized via Pechmann condensation of phenols (e.g., 3-methylphenol) with β-keto esters, followed by nitration. Nitration employs concentrated HNO₃ and H₂SO₄ at ≤10°C to minimize side reactions. Temperature control (<10°C) is critical to favor the 8-nitro isomer over the 6-nitro derivative. Post-reaction, isomers are separated via fractional recrystallization in ethanol, where the 8-nitro isomer crystallizes first due to solubility differences .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- FTIR : Identifies lactone C=O stretching (~1730 cm⁻¹) and nitro group absorption (~1520 cm⁻¹).

- Melting Point Analysis : Confirms purity (expected range: 188–190°C for the parent coumarin; deviations indicate impurities).

- Mass Spectrometry (EI) : Provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify the nitro substitution position .

Q. What purification strategies are recommended to isolate high-purity this compound?

- Methodological Answer : After nitration, crude mixtures are washed with cold water to remove acidic residues. Recrystallization in ethanol at 0–5°C selectively precipitates the 8-nitro isomer. For further purity, column chromatography using silica gel and a hexane/ethyl acetate gradient (7:3 ratio) resolves residual isomers .

Advanced Research Questions

Q. How can researchers resolve conflicting spectral data when differentiating 6-nitro and 8-nitro isomers?

- Methodological Answer : Combine multiple techniques:

- ¹H NMR : The 8-nitro isomer shows distinct aromatic proton splitting due to nitro group para effects, while the 6-nitro isomer exhibits meta coupling.

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to separate isomers; retention times differ by ~2 minutes under isocratic elution (acetonitrile/water 40:60).

- XRD : Single-crystal X-ray diffraction provides unambiguous structural confirmation .

Q. What factorial design approaches optimize nitration yield and selectivity for this compound?

- Methodological Answer : A 2³ factorial design can test variables:

- Factors : Temperature (5–15°C), HNO₃:H₂SO₄ ratio (1:3 to 1:5), reaction time (1–3 hours).

- Response Variables : Yield (%) and isomer ratio (8-nitro:6-nitro).

- Analysis : ANOVA identifies significant factors. For example, temperature has the highest F-value, indicating its dominance in controlling isomer selectivity .

Q. How does pH and UV exposure affect the stability of this compound in aqueous solutions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (40°C, 75% RH) across pH 3–8. Monitor via HPLC; acidic conditions (pH 3–5) show <5% degradation over 30 days, while alkaline conditions (pH >7) degrade >20% due to nitro group hydrolysis.

- Photostability : Expose solutions to UV light (365 nm) and track absorbance changes. Nitroaromatic compounds typically exhibit photolytic degradation, requiring amber glass storage .

Q. What theoretical frameworks guide the prediction of this compound’s reactivity in novel reactions?

- Methodological Answer : Use density functional theory (DFT) to model:

- Electrophilic Reactivity : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Transition States : Simulate nitration pathways to predict regioselectivity.

- Solvent Effects : COSMO-RS models assess solvent polarity impacts on reaction kinetics .

Q. How should researchers address contradictory biological activity data for this compound in anticancer assays?

- Methodological Answer :

- Control Experiments : Include positive controls (e.g., doxorubicin) and verify cell line viability via MTT assays.

- Dose-Response Curves : Test concentrations from 1 nM–100 μM to identify IC₅₀ discrepancies.

- Metabolite Analysis : Use LC-MS to check for in situ degradation products that may confound results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.